molecular formula C22H30O2 B14286352 5,6,7-Tri-tert-butylnaphthalene-1,4-dione CAS No. 118717-80-9

5,6,7-Tri-tert-butylnaphthalene-1,4-dione

Cat. No.: B14286352
CAS No.: 118717-80-9
M. Wt: 326.5 g/mol
InChI Key: ZKWTXTKFTAMZNM-UHFFFAOYSA-N
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Description

5,6,7-Tri-tert-butylnaphthalene-1,4-dione is an organic compound with the molecular formula C22H30O2 It is a derivative of naphthalene, characterized by the presence of three tert-butyl groups and two ketone functionalities at the 1 and 4 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Tri-tert-butylnaphthalene-1,4-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces tert-butyl groups at the desired positions on the naphthalene ring. Subsequent oxidation of the resulting intermediate with an oxidizing agent like potassium permanganate or chromium trioxide yields the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Tri-tert-butylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5,6,7-Tri-tert-butylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6,7-Tri-tert-butylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular enzymes, and modulate signaling pathways. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylnaphthalene: Lacks the ketone functionalities and has different reactivity and applications.

    1,4-Dimethylnaphthalene: Similar aromatic structure but with methyl groups instead of tert-butyl groups.

    Naphthoquinone derivatives: Share the quinone functionality but differ in the substitution pattern and overall structure.

Uniqueness

5,6,7-Tri-tert-butylnaphthalene-1,4-dione is unique due to the presence of three bulky tert-butyl groups and two ketone functionalities, which confer distinct chemical and physical properties

Properties

CAS No.

118717-80-9

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

5,6,7-tritert-butylnaphthalene-1,4-dione

InChI

InChI=1S/C22H30O2/c1-20(2,3)14-12-13-15(23)10-11-16(24)17(13)19(22(7,8)9)18(14)21(4,5)6/h10-12H,1-9H3

InChI Key

ZKWTXTKFTAMZNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C2C(=O)C=CC(=O)C2=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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